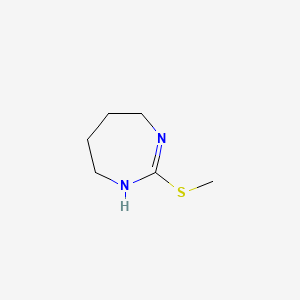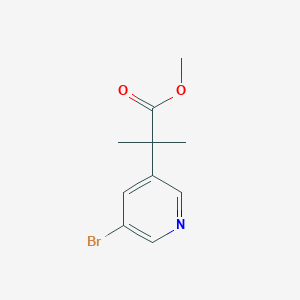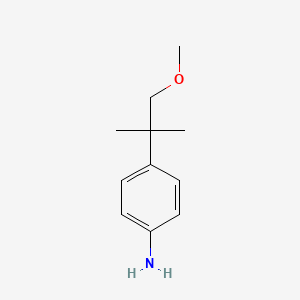
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the piperidine ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID typically involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID involves its interaction with specific molecular targets. The ethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-BOC-Piperidin-4-yl)acetic acid: Similar structure with a tert-butoxycarbonyl group instead of an ethoxycarbonyl group.
(1-Ethylpiperidin-4-yl)acetic acid: Similar structure with an ethyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is unique due to the presence of the ethoxycarbonyl group, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(1-ethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)11-5-3-8(4-6-11)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
Clave InChI |
JQQIPOUMZBPLJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)



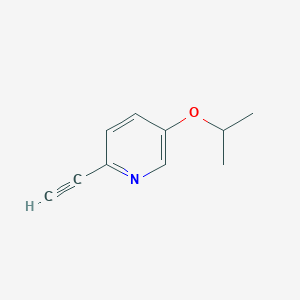


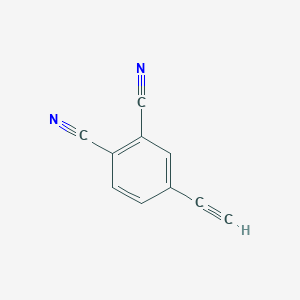
![1-[2-(3-Chlorophenyl)-ethyl]piperazine](/img/structure/B8723738.png)
